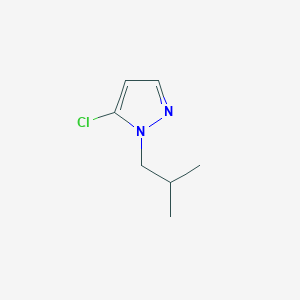

5-Chloro-1-isobutyl-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11ClN2 |

|---|---|

Molecular Weight |

158.63 g/mol |

IUPAC Name |

5-chloro-1-(2-methylpropyl)pyrazole |

InChI |

InChI=1S/C7H11ClN2/c1-6(2)5-10-7(8)3-4-9-10/h3-4,6H,5H2,1-2H3 |

InChI Key |

YXTVVVYYNSRGKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=CC=N1)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Chloro 1 Isobutyl 1h Pyrazole and Its Precursors

Multistep Synthetic Routes to the 5-Chloro-1H-pyrazole Core

The construction of the 5-chloro-1H-pyrazole core is a foundational step in the synthesis of the target molecule. This typically involves the formation of the pyrazole (B372694) ring followed by or preceded by a chlorination step. The choice of strategy often depends on the availability of starting materials and the desired regioselectivity.

Cycloaddition Reactions for Pyrazole Ring Formation

The most common and versatile method for constructing the pyrazole ring is through [3+2] cycloaddition reactions. These reactions involve the combination of a 1,3-dipole with a dipolarophile.

One of the most frequently utilized methods for pyrazole synthesis is the 1,3-dipolar cycloaddition of diazo compounds with alkynes. rsc.org This approach offers a high degree of flexibility in accessing a wide range of substituted pyrazoles. The reaction can often be performed under catalyst-free conditions simply by heating the reactants, leading to high yields of the pyrazole product. rsc.org For instance, the reaction of α-diazocarbonyl compounds with alkynes can proceed under solvent-free conditions, simplifying workup and purification. rsc.org

Another powerful strategy involves the use of nitrile imines as the 1,3-dipole, which can be generated in situ from hydrazonoyl halides. These react with various dipolarophiles, including alkenes and alkynes, to form pyrazoles and pyrazolines. nih.gov The use of alkyne surrogates, such as α-bromocinnamaldehyde, in reactions with nitrile imines has been shown to produce 1,3,4,5-tetrasubstituted pyrazoles with complete regioselectivity. nih.gov The reaction proceeds through a 5,5-disubstituted bromopyrazoline intermediate which then undergoes dehydrobromination to yield the aromatic pyrazole. nih.gov

Multicomponent reactions (MCRs) have also emerged as highly efficient strategies for pyrazole synthesis, offering advantages in terms of operational simplicity and molecular diversity. nih.govbeilstein-journals.org These reactions can combine several starting materials in a single pot to construct the pyrazole core. For example, a three-component reaction of malononitrile, aldehydes, and hydrazines is a well-established method for generating polysubstituted pyrazoles. nih.gov

| Cycloaddition Strategy | Reactants | Key Features | Reference |

| 1,3-Dipolar Cycloaddition | Diazo compounds and alkynes | Often catalyst-free, high yields, can be solvent-free. | rsc.org |

| 1,3-Dipolar Cycloaddition | Nitrile imines and alkyne surrogates | High regioselectivity, forms polysubstituted pyrazoles. | nih.gov |

| Multicomponent Reaction | Malononitrile, aldehydes, and hydrazines | High efficiency, operational simplicity. | nih.gov |

Halogenation Strategies for C-5 Position Selectivity

Direct halogenation of the pyrazole ring can be challenging as it often occurs preferentially at the C-4 position. researchgate.netresearchgate.net Therefore, achieving C-5 selectivity requires specific strategies.

One approach to circumvent the preferential C-4 halogenation is to start with a pyrazole that is already substituted at the C-4 position. researchgate.net If the C-4 position is blocked, electrophilic halogenation can be directed to the C-5 (or C-3) position, although this may require more forcing conditions such as higher temperatures. researchgate.net

A more direct method for C-5 halogenation involves the dehydroxyhalogenation of 5-hydroxypyrazoles (pyrazolin-5-ones). Treatment of these precursors with reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) is a common and effective method for introducing a chlorine or bromine atom at the C-5 position. researchgate.net

Another strategy involves the Sandmeyer reaction, where a 5-aminopyrazole is converted to the corresponding 5-halopyrazole via a diazonium salt intermediate. researchgate.net This method provides a reliable route to 5-halopyrazoles. For example, 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester can be converted to 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester by treatment with hydrogen chloride and nitrosyl chloride. prepchem.com

The choice of halogenating agent is also critical. N-Halosuccinimides (NCS, NBS, NIS) are widely used for the halogenation of pyrazoles. researchgate.netbeilstein-archives.org While direct C-H halogenation with these reagents often targets the C-4 position, their reactivity can be modulated by the reaction conditions and the substituents already present on the pyrazole ring. researchgate.netbeilstein-archives.orgthieme-connect.com For pyrazoles bearing an electron-withdrawing group, such as a trifluoromethyl group at C-5, halogenation at the C-4 position can be achieved using N-iodosuccinimide (NIS) in a mixture of trifluoroacetic acid (TFA) and acetic acid (AcOH). rsc.org

| Halogenation Method | Precursor | Reagents | Key Features | Reference |

| Dehydroxyhalogenation | 5-Hydroxypyrazole | POCl₃, POBr₃ | Direct conversion of hydroxyl to halide at C-5. | researchgate.net |

| Sandmeyer Reaction | 5-Aminopyrazole | NaNO₂, HCl/HBr | Reliable method for introducing a halogen at C-5. | researchgate.net |

| Electrophilic Halogenation | C-4 Substituted Pyrazole | N-Halosuccinimides | C-5 halogenation is possible when C-4 is blocked. | researchgate.net |

Introduction of the N-1 Isobutyl Moiety: N-Alkylation and Related Strategies

Once the 5-chloro-1H-pyrazole core is obtained, the next critical step is the introduction of the isobutyl group at the N-1 position. This requires regioselective N-alkylation, as unsymmetrical pyrazoles have two non-equivalent nitrogen atoms.

Regioselective N-Alkylation Methodologies

The regioselectivity of N-alkylation of pyrazoles is influenced by both steric and electronic factors. mdpi.comresearchgate.net In many cases, alkylation occurs preferentially at the less sterically hindered nitrogen atom. mdpi.com For a 5-chloropyrazole, the chlorine atom at C-5 can exert a significant steric influence, directing the incoming isobutyl group to the N-1 position.

Traditional N-alkylation methods often involve the deprotonation of the pyrazole with a base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide (e.g., isobutyl bromide). beilstein-journals.org The choice of base and solvent can significantly impact the regioselectivity. For instance, the use of sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to favor N-1 alkylation in some indazole systems, which are structurally related to pyrazoles. beilstein-journals.org

A study on the N-alkylation of 3-substituted pyrazoles using K₂CO₃ in DMSO demonstrated that N-1 alkylation is generally favored. researchgate.net This regioselectivity is attributed to steric hindrance from the C-3 substituent. A similar effect would be expected from a C-5 substituent like chlorine.

Protecting group strategies can also be employed to achieve high regioselectivity. The use of a removable protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, allows for controlled functionalization. For example, after C-H arylation at the C-5 position of a SEM-protected pyrazole, subsequent N-alkylation can be performed with high regiocontrol before deprotection. nih.gov

Catalytic Approaches in Isobutyl Group Introduction

Catalytic methods for N-alkylation offer milder reaction conditions and can provide enhanced regioselectivity. Brønsted acid-catalyzed N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles has been developed as an alternative to methods requiring strong bases. mdpi.comsemanticscholar.orgresearchgate.net This reaction proceeds under acidic conditions, and for unsymmetrical pyrazoles, the regioselectivity is primarily controlled by sterics, with the alkyl group adding to the less hindered nitrogen. mdpi.com

Enzymatic N-alkylation has also emerged as a powerful tool for achieving unprecedented regioselectivity. nih.gov Engineered methyltransferases have been used in a cyclic two-enzyme cascade to alkylate pyrazoles with high precision (>99% regioselectivity). nih.gov While this has been demonstrated for smaller alkyl groups, the development of enzymes for the transfer of larger groups like isobutyl is a promising area of research.

Phase-transfer catalysis is another effective method. The use of a catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) under solvent-free conditions with sodium hydroxide (B78521) has been reported for the N-alkylation of 4-bromopyrazole, suggesting its potential applicability to 5-chloropyrazoles. researchgate.net

| N-Alkylation Approach | Reagents/Catalyst | Key Features | Reference |

| Traditional Alkylation | Base (e.g., NaH, K₂CO₃), Isobutyl halide | Steric factors are a key determinant of regioselectivity. | researchgate.netbeilstein-journals.org |

| Brønsted Acid Catalysis | Trichloroacetimidate, Camphorsulfonic acid | Mild, acid-catalyzed conditions; sterically controlled. | mdpi.com |

| Enzymatic Alkylation | Engineered Transferases | High regioselectivity, environmentally friendly. | nih.gov |

| Phase-Transfer Catalysis | TBAHS, NaOH | Often solvent-free, efficient for halo-pyrazoles. | researchgate.net |

Mechanistic Insights into the Formation of 5-Chloro-1-isobutyl-1H-pyrazole

The formation of this compound involves a sequence of reactions, each with its own mechanistic considerations.

The initial pyrazole ring formation via [3+2] cycloaddition is a pericyclic reaction. For example, the reaction of a diazo compound with an alkyne is believed to proceed through a concerted mechanism, although stepwise pathways involving a vinyl diazonium or a carbene intermediate can also be operative depending on the substrates and conditions. rsc.org

The halogenation of the pyrazole ring is an electrophilic aromatic substitution reaction. The pyrazole ring is electron-rich and readily undergoes substitution. The preference for C-4 substitution is due to the stabilization of the sigma complex intermediate by both nitrogen atoms. To achieve C-5 chlorination, strategies that either block the C-4 position or activate the C-5 position are necessary. The dehydroxyhalogenation of a pyrazolone (B3327878) likely proceeds via an initial phosphorylation of the hydroxyl group by POCl₃, followed by nucleophilic attack of a chloride ion.

The N-alkylation of the 5-chloropyrazole is an SN2 reaction. The pyrazole anion, formed by deprotonation, acts as a nucleophile and attacks the electrophilic carbon of the isobutyl halide. The regioselectivity is determined by the relative nucleophilicity and steric accessibility of the two nitrogen atoms. The presence of the electron-withdrawing chloro group at C-5 can decrease the nucleophilicity of the adjacent N-1 nitrogen, but steric hindrance at the N-2 position (closer to the C-3 position, which may bear other substituents) often directs the alkylation to N-1. In acid-catalyzed alkylation with trichloroacetimidates, the formation of a carbocation intermediate from the imidate is proposed, which is then attacked by the pyrazole nitrogen. semanticscholar.org The poor reactivity of imidates with strong electron-withdrawing groups supports this carbocationic mechanism. semanticscholar.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety and efficiency. nih.govjetir.org For the production of this compound and its precursors, sustainable strategies focus on the use of alternative energy sources, environmentally benign solvents, and recyclable catalysts. nih.govbenthamdirect.com While specific research on the green synthesis of this compound is not extensively documented, the methodologies applied to structurally similar pyrazoles provide a clear framework for developing more sustainable synthetic routes.

A significant advancement in green organic synthesis is the use of microwave irradiation as an alternative to conventional heating. researchgate.netnih.gov Microwave-assisted organic synthesis (MAOS) often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles with fewer byproducts. researchgate.netrsc.org For instance, the synthesis of various pyrazole derivatives, which traditionally required several hours of reflux, can be completed in minutes under microwave irradiation. nih.govdergipark.org.trijpsdronline.com This technique is particularly beneficial for the cyclization and condensation steps common in pyrazole synthesis. dergipark.org.trnih.gov A one-pot, catalyst-free synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives has been achieved using microwave irradiation in ethanol, a green solvent, highlighting the potential for waste reduction and energy efficiency. researchgate.net

Another cornerstone of green chemistry is the replacement of volatile and hazardous organic solvents. tandfonline.com Water is an ideal green solvent due to its non-toxicity, availability, and safety profile. thieme-connect.com Syntheses of various pyrazole derivatives have been successfully carried out in aqueous media, often facilitated by catalysts that are effective in water. thieme-connect.comresearchgate.netrsc.org Solvent-free, or solid-state, reactions represent another important green methodology, which can reduce waste and simplify product purification. researchgate.nettandfonline.com The use of tetrabutylammonium bromide (TBAB) as a catalyst in solvent-free conditions has been shown to be effective for producing pyrazoles at room temperature with good yields and short reaction times. tandfonline.com

The development and application of recyclable catalysts is a third key area. mdpi.com Heterogeneous catalysts, such as solid-supported catalysts and nanoparticles, are advantageous as they can be easily separated from the reaction mixture and reused, reducing both cost and waste. mdpi.comresearchgate.net For pyrazole synthesis, various recyclable catalysts have been explored, including:

Amberlyst-70: A resinous, non-toxic catalyst used for pyrazole synthesis in water at room temperature. researchgate.net

Nanocatalysts: Magnetic nanoparticles and other nano-sized catalysts offer high surface area and reactivity, and can often be recovered using a magnet. nih.govresearchgate.net A novel nano catalyst, LDH@PTRMS@DCMBA@CuI, has been used for the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives in an eco-friendly water/ethanol solvent system, achieving excellent yields in short reaction times. nih.govnih.gov

Cerium-based catalysts: A heterogeneous cerium-L-proline complex has been used as a recyclable catalyst for pyrazole synthesis, proving effective and easily separable. rsc.org

These green chemistry approaches—utilizing microwave energy, aqueous or solvent-free conditions, and recyclable catalysts—offer significant potential to make the synthesis of this compound and its precursors more sustainable and environmentally responsible.

Data Table: Comparison of Green Synthesis Methodologies for Pyrazole Derivatives

| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Key Advantages | Reference(s) |

| Microwave-Assisted | None (catalyst-free) | Ethanol | < 15 mins | High | Fast, energy-efficient, green solvent | researchgate.net |

| Microwave-Assisted | Acetic Acid (catalytic) | Ethanol | 2-4 mins | High | Very short reaction time | dergipark.org.trnih.gov |

| Aqueous Synthesis | Amberlyst-70 | Water | 2-4 hrs | 85-95 | Room temp, recyclable catalyst, non-toxic solvent | researchgate.net |

| Solvent-Free | Tetrabutylammonium Bromide | None | 15-30 mins | 75-86 | No solvent, room temp, recyclable catalyst | tandfonline.com |

| Nanocatalysis | LDH@PTRMS@DCMBA@CuI | H₂O/EtOH | 15-27 mins | 85-93 | Recyclable, mild conditions, high efficiency | nih.govnih.gov |

| Heterogeneous Catalysis | [Ce(L-Pro)₂]₂(Oxa) | Ethanol | 1-2 hrs | 85-95 | Recyclable, mild conditions | rsc.org |

Chemical Reactivity and Mechanistic Pathways of 5 Chloro 1 Isobutyl 1h Pyrazole

Electrophilic Aromatic Substitution (EAS) Reactivity Profiles

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org The pyrazole (B372694) ring, being an electron-rich heterocycle, is generally susceptible to electrophilic attack. However, the reactivity and regioselectivity are highly dependent on the nature and position of substituents on the ring. masterorganicchemistry.com

Direct Halogenation and Nitration

The isobutyl group at the N1 position and the chloro group at the C5 position of 5-Chloro-1-isobutyl-1H-pyrazole influence the electron density of the pyrazole ring. The isobutyl group is a weak electron-donating group, while the chloro group is an electron-withdrawing group via induction but can be a weak pi-donor through resonance. This substitution pattern deactivates the ring towards electrophilic attack compared to unsubstituted pyrazole.

Direct halogenation and nitration of pyrazoles are well-documented reactions. For instance, nitration of 1-methyl-1H-pyrazole yields 1-methyl-4-nitro-1H-pyrazole. nih.gov In the case of this compound, electrophilic attack is expected to occur at the C4 position, which is the most electron-rich and sterically accessible position. The reaction would proceed through the formation of a Wheland intermediate, a resonance-stabilized carbocation, which then loses a proton to restore aromaticity. masterorganicchemistry.com

Friedel-Crafts Acylation and Alkylation Potential

Friedel-Crafts reactions, which involve the introduction of acyl or alkyl groups onto an aromatic ring, are another important class of EAS reactions. wikipedia.org The success of Friedel-Crafts reactions on heterocyclic compounds can be limited by the reactivity of the heterocycle and the stability of the catalyst. researchgate.net For this compound, Friedel-Crafts acylation, for example with acetyl chloride and a Lewis acid catalyst like aluminum chloride, would be expected to yield the 4-acetyl derivative. libretexts.org However, the presence of the nitrogen atoms in the pyrazole ring can lead to complexation with the Lewis acid, potentially deactivating the catalyst and hindering the reaction. scispace.com

Nucleophilic Aromatic Substitution (SNAr) at the C-5 Chloro Position

The presence of a halogen substituent on the pyrazole ring opens up the possibility of nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com This is a key transformation for the functionalization of halo-pyrazoles.

Mechanism and Scope of SNAr Transformations

The SNAr reaction at the C5-chloro position of this compound involves the attack of a nucleophile on the carbon atom bearing the chlorine. libretexts.org This reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nature of the pyrazole ring itself, enhanced by the N1-isobutyl group, facilitates the attack of the nucleophile and stabilizes the negative charge in the Meisenheimer complex. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride, leading to a diverse array of substituted pyrazoles. evitachem.comresearchgate.net

Catalyzed SNAr Reactions with Various Nucleophiles

While many SNAr reactions proceed under thermal conditions, the use of catalysts can enhance the reaction rate and broaden the scope of applicable nucleophiles. For instance, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds with aryl halides. wikipedia.orgsnnu.edu.cn Although typically applied to aryl halides, similar catalytic systems can be employed for heteroaryl halides like this compound. These reactions involve a catalytic cycle with steps of oxidative addition, ligand exchange, and reductive elimination. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are among the most versatile methods for C-C and C-heteroatom bond formation in modern organic synthesis. The chloro-substituent at the C5 position of this compound makes it a suitable substrate for various cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with a halide. organic-chemistry.org this compound can be coupled with various aryl or vinyl boronic acids or their esters to form 5-aryl or 5-vinyl-1-isobutyl-1H-pyrazoles. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netorganic-chemistry.orgnih.gov The choice of ligand is critical for the efficiency of the coupling with heteroaryl chlorides. nih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper co-catalysts. wikipedia.orglibretexts.org this compound can undergo Sonogashira coupling to introduce an alkynyl group at the C5 position. organic-chemistry.orgyoutube.com This provides access to a variety of pyrazole-alkyne conjugates.

Buchwald-Hartwig Amination: As mentioned earlier, this palladium-catalyzed reaction is a powerful method for the synthesis of aryl amines from aryl halides. researchgate.netorganic-chemistry.org It can be effectively applied to this compound to introduce a wide range of primary and secondary amines at the C5 position, yielding 5-amino-1-isobutyl-1H-pyrazole derivatives. snnu.edu.cn

Table of Reaction Data:

| Reaction Type | Reactants | Catalyst/Reagents | Product |

| Nitration | This compound, Nitrating agent | H₂SO₄ | 5-Chloro-1-isobutyl-4-nitro-1H-pyrazole |

| Friedel-Crafts Acylation | This compound, Acetyl chloride | AlCl₃ | 4-Acetyl-5-chloro-1-isobutyl-1H-pyrazole |

| SNAr (Amination) | This compound, Amine | Base | 5-Amino-1-isobutyl-1H-pyrazole derivative |

| Suzuki-Miyaura Coupling | This compound, Arylboronic acid | Pd catalyst, Ligand, Base | 5-Aryl-1-isobutyl-1H-pyrazole |

| Sonogashira Coupling | This compound, Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | 5-Alkynyl-1-isobutyl-1H-pyrazole |

| Buchwald-Hartwig Amination | This compound, Amine | Pd catalyst, Ligand, Base | 5-Amino-1-isobutyl-1H-pyrazole derivative |

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. beilstein-journals.org For this compound, the chlorine atom at the C5 position can be substituted with various aryl or heteroaryl groups using this method. While specific studies on this compound are not extensively documented, the reactivity can be inferred from similar 5-chloropyrazole derivatives. researchgate.net

The reaction of a 5-chloropyrazole with an arylboronic acid proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the C-Cl bond, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. beilstein-journals.org

A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. For halogenated aminopyrazoles, it has been noted that bromo and chloro derivatives can be superior to iodo derivatives due to a reduced tendency for dehalogenation, which is a common side reaction. researchgate.netrsc.org The use of pre-catalyst systems, such as those involving XPhos ligands, has been shown to be effective for the coupling of challenging heterocyclic halides. researchgate.net Microwave-assisted Suzuki reactions have also been developed, offering efficient synthesis in aqueous media. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Heterocycles This table presents generalized conditions based on reactions with similar substrates, as specific data for this compound is not readily available.

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | researchgate.net |

| XPhos Pd G2 / XPhos | K₂CO₃ | EtOH/H₂O | Microwave | researchgate.net |

Sonogashira and Stille Couplings

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. taylorandfrancis.comnih.gov The chlorine atom at the C5 position of this compound can be coupled with various alkynes to introduce an alkynyl substituent. The general reactivity trend for halides in Sonogashira coupling is I > Br > Cl, which can make the reaction with chloro-heterocycles more challenging. mdpi.com However, studies on related 5-chloropyrazole-4-aldehydes have shown that the chlorine atom at the C5 position is sufficiently activated to participate in Sonogashira couplings, affording the corresponding 5-alkynylpyrazoles in good yields. researchgate.net

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the C-Cl bond to the Pd(0) catalyst is followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne. nih.gov Copper-free Sonogashira protocols have also been developed to avoid the issue of alkyne homocoupling. nih.gov

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with a halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction offers a versatile method for creating C-C bonds and is known for its tolerance of a wide range of functional groups. libretexts.org While specific examples with this compound are not prevalent in the literature, the principles of the reaction are applicable. The organotin reagents are stable and can be prepared with various organic groups (aryl, vinyl, alkyl). sigmaaldrich.com

The catalytic cycle of the Stille reaction mirrors that of other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The choice of palladium catalyst and ligands is crucial for achieving efficient coupling.

Buchwald-Hartwig Amination and Other C-N/C-O Couplings

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl or heteroaryl halide and an amine. wikipedia.orgacsgcipr.org This reaction allows for the introduction of primary or secondary amine substituents at the C5 position of the pyrazole ring. The development of various generations of catalyst systems, often employing bulky electron-rich phosphine ligands, has greatly expanded the scope and utility of this reaction, allowing for the coupling of a wide range of amines under milder conditions. wikipedia.org

Studies on the Buchwald-Hartwig amination of 4-halopyrazoles have shown that the reaction can be sensitive to the nature of the amine. For instance, reactions with amines lacking a β-hydrogen tend to give good yields, while those with amines possessing a β-hydrogen may result in lower yields due to competing β-hydride elimination. nih.govresearchgate.net In such cases, copper-catalyzed C-N coupling can be an effective alternative. nih.gov

Beyond C-N bond formation, variations of the Buchwald-Hartwig reaction can be used to form C-O bonds, providing a route to aryl ethers from the coupling of alcohols or phenols with aryl halides. wikipedia.org

Table 2: Common Catalytic Systems for Buchwald-Hartwig Amination This table presents generalized catalytic systems based on reactions with similar substrates.

| Palladium Source | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | wikipedia.org |

| Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | researchgate.net |

Reactivity of the Pyrazole Nitrogen Atoms and Isobutyl Group

The pyrazole ring in this compound contains two nitrogen atoms with different reactivity. The N1 nitrogen is part of a tertiary amine due to the isobutyl substituent, while the N2 nitrogen is a pyridine-like sp²-hybridized nitrogen. This N2 nitrogen possesses a lone pair of electrons and is nucleophilic, making it susceptible to reactions such as quaternization with alkyl halides. This reaction would result in the formation of a pyrazolium (B1228807) salt.

The isobutyl group attached to the N1 nitrogen is generally stable and does not participate in the typical reactions of the pyrazole ring. However, its presence influences the solubility and steric environment of the molecule. Under certain harsh conditions, cleavage of the N-alkyl bond could potentially occur, but this is not a common transformation under standard synthetic conditions.

Pericyclic Reactions and Rearrangements Involving this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state, and they are classified into types such as cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. libretexts.orgslideshare.net While there is a lack of specific literature detailing pericyclic reactions of this compound itself, the pyrazole core can theoretically participate in such transformations.

For instance, if a vinyl group were present on the pyrazole ring, it could act as a diene or dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. nih.gov Electrocyclic reactions, which involve the formation or breaking of a ring within a conjugated system, are another class of pericyclic reactions. msu.edulibretexts.org

Sigmatropic rearrangements involve the migration of a sigma-bond across a pi-system. libretexts.org An example relevant to pyrazole chemistry is the researchgate.net-sigmatropic rearrangement observed in some pyrazole syntheses. researchgate.net Rearrangements of the pyrazole ring itself can also occur under specific conditions, such as through the formation of N-heterocyclic carbene intermediates, which can lead to ring-opening and subsequent ring-closing to form different heterocyclic systems.

Derivatization Strategies and Analog Synthesis of the 5 Chloro 1 Isobutyl 1h Pyrazole Core

Systematic Functionalization of the Pyrazole (B372694) Ring at C-3 and C-4 Positions

The pyrazole ring within the 5-chloro-1-isobutyl-1H-pyrazole core offers two primary sites for further substitution: the C-3 and C-4 positions. The electronic nature of the pyrazole ring, influenced by the two adjacent nitrogen atoms and the existing substituents, dictates the regioselectivity of various functionalization reactions. Generally, electrophilic substitution reactions are directed towards the C-4 position, which is the most electron-rich carbon atom in the ring. Conversely, the C-3 position, being adjacent to a nitrogen atom, is more susceptible to deprotonation and subsequent reaction with electrophiles.

Functionalization at the C-4 Position:

The C-4 position of the pyrazole ring is readily susceptible to electrophilic attack. A variety of functional groups can be introduced at this position through several established methods.

Thio- and Selenocyanation: A metal-free approach for the thio- and selenocyanation of pyrazoles at the C-4 position has been developed. beilstein-journals.org This method utilizes ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) or potassium selenocyanate (B1200272) (KSeCN) as the respective sources, with dichlorophenyliodine(III) (PhICl₂) acting as a hypervalent iodine oxidant. beilstein-journals.org The reaction proceeds under mild conditions and is thought to involve the in situ generation of a reactive thio/selenocyanogen chloride species. beilstein-journals.org These resulting 4-thio/selenocyanated pyrazoles can be further transformed into other valuable derivatives. beilstein-journals.org

Arylation: Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles demonstrates a green chemistry approach to C-C bond formation. nih.gov This enzymatic method involves the oxidation of catechols to ortho-quinones, which then undergo nucleophilic attack by the C-4 position of the 5-aminopyrazole. nih.gov This strategy offers high yields under mild conditions without the need for protecting groups. nih.gov While this example uses a 5-aminopyrazole, the principle of activating an aromatic species for nucleophilic attack by the C-4 position of a pyrazole could be adapted.

Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions are powerful tools for introducing a wide range of substituents at the C-4 position. researchgate.net For instance, 4-halo-1H-pyrazoles can undergo C-N coupling reactions with various amines. researchgate.net Similarly, Suzuki-Miyaura cross-coupling reactions of 4-borylated pyrazoles with aryl halides provide access to 4-aryl-pyrazoles. znaturforsch.com These methods often require prior functionalization of the C-4 position with a halogen or a boron-containing group. znaturforsch.com

| Reaction | Reagents and Conditions | Functional Group Introduced | Reference |

| Thiocyanation | NH₄SCN, PhICl₂ | -SCN | beilstein-journals.org |

| Selenocyanation | KSeCN, PhICl₂ | -SeCN | beilstein-journals.org |

| Arylation | Catechols, Laccase | -Aryl | nih.gov |

| C-N Coupling | Amines, Pd or Cu catalyst | -NR₂ | researchgate.net |

| Suzuki-Miyaura Coupling | Aryl halides, Pd catalyst, Base | -Aryl | znaturforsch.com |

Functionalization at the C-3 Position:

The C-3 position of the pyrazole ring is less electron-rich than the C-4 position and is typically functionalized through metalation-electrophile trapping sequences.

Metalation and Electrophilic Quench: Deprotonation at the C-3 position can be achieved using a strong base, such as n-butyllithium or a Grignard reagent, followed by the addition of an electrophile. This strategy allows for the introduction of a wide variety of functional groups, including alkyl, silyl, and stannyl (B1234572) groups. znaturforsch.com For instance, treatment of a THP-protected 4-halopyrazole with n-butyllithium followed by reaction with trimethylsilyl (B98337) chloride or trimethyltin (B158744) chloride yields the corresponding C-4 silylated or stannylated pyrazole, which can then be functionalized at the C-3 position via another metalation step. znaturforsch.com

Carboxylation: The introduction of a carboxylic acid group at the C-3 position can be accomplished by treating the C-3 lithiated pyrazole with carbon dioxide. This provides a handle for further derivatization, such as amide bond formation. A related example is the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, where the carboxylic acid group is at the C-5 position, but the principle of carboxylation of a metalated pyrazole is applicable. nih.gov

| Reaction | Reagents and Conditions | Functional Group Introduced | Reference |

| Silylation | nBuLi, Me₃SiCl | -SiMe₃ | znaturforsch.com |

| Stannylation | nBuLi, Me₃SnCl | -SnMe₃ | znaturforsch.com |

| Carboxylation | nBuLi, CO₂ | -COOH | nih.gov |

Modification of the N-1 Isobutyl Substituent

The N-1 isobutyl group of this compound can also be a site for chemical modification, although this is generally less common than derivatization of the pyrazole ring itself. The two main approaches for modifying this substituent are N-dealkylation and functionalization of the isobutyl chain.

N-Dealkylation:

The removal of the N-1 isobutyl group to generate the corresponding N-H pyrazole is a synthetically useful transformation. This N-dealkylation can be achieved through various chemical methods, often involving oxidative cleavage. mdpi.comnih.govsemanticscholar.org

Oxidative Dealkylation: Cytochrome P450 enzymes are known to catalyze the N-dealkylation of amines through an oxidative mechanism. nih.govencyclopedia.pubnih.gov In a laboratory setting, this can be mimicked using chemical oxidants. The process typically involves the oxidation of the carbon atom attached to the nitrogen, forming an unstable intermediate that fragments to the dealkylated amine and an aldehyde. nih.govencyclopedia.pub

Chemical Methods: Various reagents have been developed for N-dealkylation. For example, the Von Braun reaction, using cyanogen (B1215507) bromide, can cleave tertiary amines. Other methods involve the use of chloroformates followed by hydrolysis or reduction. While specific examples for N-isobutyl pyrazoles are not readily available, the general principles of N-dealkylation are well-established. mdpi.com

Functionalization of the Isobutyl Chain:

Direct functionalization of the isobutyl group without its removal is a more challenging transformation. Free radical halogenation could potentially introduce a halogen onto the isobutyl chain, which could then be displaced by other nucleophiles. However, controlling the regioselectivity of such a reaction would be difficult.

| Transformation | General Method | Product | Reference |

| N-Dealkylation | Oxidative Cleavage | 5-Chloro-1H-pyrazole | nih.govencyclopedia.pub |

| N-Dealkylation | Chemical Reagents (e.g., CNBr) | 5-Chloro-1H-pyrazole | mdpi.com |

Synthesis of Fused-Ring Systems Incorporating the this compound Scaffold

The this compound core is an excellent starting material for the construction of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. These fused systems are of significant interest in medicinal chemistry due to their structural similarity to purines.

Synthesis of Pyrazolo[3,4-d]pyrimidines:

The synthesis of pyrazolo[3,4-d]pyrimidines typically involves the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrazole. A common strategy starts with a 5-aminopyrazole-4-carbonitrile derivative.

From 5-Aminopyrazole-4-carbonitriles: A 5-amino-1-substituted-pyrazole-4-carbonitrile can be cyclized with various one-carbon synthons to form the pyrimidine ring. For example, reaction with formic acid or formamide (B127407) leads to the formation of a pyrazolo[3,4-d]pyrimidin-4-one. mdpi.com Alternatively, reaction with thiourea (B124793) can yield a 4-amino-6-thioxo-pyrazolo[3,4-d]pyrimidine. nih.gov While these examples start with a 5-aminopyrazole, a this compound could potentially be converted to the corresponding 5-amino derivative via nucleophilic aromatic substitution, which would then serve as the precursor for these cyclization reactions.

| Precursor | Reagents and Conditions | Fused Ring System | Reference |

| 5-Amino-1-substituted-pyrazole-4-carbonitrile | Formic acid, reflux | Pyrazolo[3,4-d]pyrimidin-4-one | mdpi.com |

| 5-Amino-1-substituted-pyrazole-4-carbonitrile | Thiourea | 4-Amino-6-thioxo-pyrazolo[3,4-d]pyrimidine | nih.gov |

| 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile | Triethoxyorthoformate, Acetic anhydride, then Hydrazine (B178648) hydrate | Pyrazolo[3,4-d]pyrimidine | rsc.orgrsc.org |

Synthesis of Pyrazolo[1,5-a]pyrimidines:

The synthesis of pyrazolo[1,5-a]pyrimidines generally involves the reaction of a 3- or 5-aminopyrazole with a 1,3-dielectrophilic species.

From 5-Aminopyrazoles: 5-Aminopyrazoles react with β-dicarbonyl compounds or their equivalents to form the pyrazolo[1,5-a]pyrimidine (B1248293) ring system. researchgate.netresearchgate.net For instance, condensation of a 5-aminopyrazole with an isoflavone (B191592) can lead to the formation of diarylpyrazolo[1,5-a]pyrimidines. nih.gov Microwave irradiation has been shown to influence the regioselectivity of such reactions. nih.gov Another approach involves the reaction of 5-aminopyrazoles with arylidenemalononitriles, which can introduce amine and nitrile functionalities into the resulting fused ring system. mdpi.com

From 5,7-Dichloropyrazolo[1,5-a]pyrimidines: A pre-formed 5,7-dichloropyrazolo[1,5-a]pyrimidine (B1313661) can be selectively functionalized. The chlorine at the 7-position is more reactive towards nucleophilic substitution than the one at the 5-position, allowing for sequential introduction of different substituents. nih.gov

| Precursor | Reagents and Conditions | Fused Ring System | Reference |

| 5-Aminopyrazole | Isoflavone, Microwave irradiation | 5,6-Diarylpyrazolo[1,5-a]pyrimidine | nih.gov |

| 5-Aminopyrazole | Arylidenemalononitrile | Functionalized Pyrazolo[1,5-a]pyrimidine | mdpi.com |

| 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine, K₂CO₃ | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | nih.gov |

Preparation of Chiral Analogs Derived from this compound

The introduction of chirality into the this compound scaffold can be achieved through several strategies, leading to enantiomerically enriched or pure compounds. These chiral analogs are valuable for investigating stereoselective interactions with biological targets.

Asymmetric Synthesis:

Asymmetric synthesis involves the creation of a chiral center in a stereocontrolled manner.

Use of Chiral Auxiliaries: A common approach is to use a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For example, tert-butanesulfinamide can be used as a chiral auxiliary for the asymmetric synthesis of pyrazole derivatives. rsc.org

Organocatalysis: Chiral organocatalysts can be employed to catalyze enantioselective transformations. For instance, N-heterocyclic carbenes (NHCs) have been used to catalyze the enantioselective [2+4] cycloaddition reaction between α-chlorocarbaldehydes and oxindole-derived pyrazolones to afford chiral spirocyclic pyrano[2,3-c]pyrazoles. acs.orgacs.org

Metal-Catalyzed Asymmetric Reactions: Chiral metal complexes can also be used to induce enantioselectivity. Rhodium-catalyzed asymmetric N-selective coupling of pyrazole derivatives with terminal allenes provides access to enantioenriched allylic pyrazoles. nih.gov

Chiral Resolution:

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.

Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. chromatographyonline.comrsc.orgacs.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of chiral pyrazole derivatives. acs.org The choice of mobile phase can significantly influence the separation. acs.org

Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. wikipedia.org The resolving agent is then removed to yield the pure enantiomers. wikipedia.org

| Method | Description | Example | Reference |

| Asymmetric Synthesis | Use of a chiral auxiliary to control stereochemistry. | tert-Butanesulfinamide as a chiral auxiliary. | rsc.org |

| Asymmetric Synthesis | Enantioselective catalysis with a chiral organocatalyst. | NHC-catalyzed cycloaddition. | acs.orgacs.org |

| Asymmetric Synthesis | Enantioselective catalysis with a chiral metal complex. | Rhodium-catalyzed allylic substitution. | nih.gov |

| Chiral Resolution | Separation of enantiomers using a chiral stationary phase. | HPLC or SFC with a polysaccharide-based CSP. | chromatographyonline.comacs.org |

| Chiral Resolution | Formation and separation of diastereomers by crystallization. | Reaction with a chiral resolving agent. | wikipedia.org |

Advanced Spectroscopic and Spectrometric Investigations for Structural and Electronic Elucidation of 5 Chloro 1 Isobutyl 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond Basic Assignment

High-resolution NMR spectroscopy provides a powerful lens through which to examine the nuanced structural features of 5-Chloro-1-isobutyl-1H-pyrazole.

2D NMR Techniques for Complex Structural Elucidation

Two-dimensional (2D) NMR experiments are instrumental in unequivocally assigning the proton (¹H) and carbon (¹³C) signals and revealing through-bond and through-space correlations. For this compound, a Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with its directly attached carbon. For instance, the methylene (B1212753) protons of the isobutyl group would show a cross-peak with the corresponding methylene carbon.

A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal longer-range couplings (typically 2-3 bonds). This is particularly useful for confirming the attachment of the isobutyl group to the N1 position of the pyrazole (B372694) ring. Cross-peaks would be expected between the isobutyl methylene protons and the C5 and C4 carbons of the pyrazole ring. Similarly, the proton at C4 of the pyrazole ring would show correlations to C3 and C5.

The Correlation Spectroscopy (COSY) experiment is used to identify proton-proton couplings within the isobutyl group, showing correlations between the CH and CH₂ protons, and between the CH₂ and CH₃ protons. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, which is crucial for determining the preferred conformation of the isobutyl group relative to the pyrazole ring. researchgate.net

Dynamic NMR Studies for Conformational Analysis

The isobutyl group attached to the pyrazole ring is not static; it undergoes rotation around the N-C bond. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insight into the energetics of this conformational exchange. copernicus.org At low temperatures, the rotation may be slow enough on the NMR timescale to observe distinct signals for different rotational isomers (rotamers). As the temperature increases, the rate of rotation increases, leading to broadening of the signals and their eventual coalescence into a single time-averaged signal. copernicus.org By analyzing the line shapes at different temperatures, it is possible to determine the energy barrier to rotation. copernicus.org This information is valuable for understanding the molecule's flexibility and how it might interact with other molecules. Studies on other pyrazole derivatives have demonstrated the utility of DNMR in understanding such dynamic processes. researchgate.netnih.gov

Solid-State NMR Investigations

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can reveal details about its structure in the solid phase. nih.govemory.edu In the solid state, the anisotropic interactions that are averaged out in solution become apparent, providing information about the orientation of different parts of the molecule relative to one another. emory.edu For this compound, ³⁵Cl ssNMR could be particularly informative. The chlorine nucleus is a quadrupolar nucleus, and its NMR signal is highly sensitive to the local electronic environment. researchgate.netresearchgate.net The quadrupolar coupling constant and the asymmetry parameter can provide detailed information about the nature of the C-Cl bond and any intermolecular interactions, such as halogen bonding. nih.gov ¹³C and ¹⁵N ssNMR can also provide valuable data on the molecular packing and hydrogen bonding in the crystal lattice. nih.govnih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio of a molecule and its fragments, offering insights into its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry can determine the mass of this compound with very high accuracy. This allows for the determination of its elemental formula, confirming the presence of chlorine, carbon, hydrogen, and nitrogen in the correct proportions. A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, the molecular ion will appear as two peaks separated by two mass units, with the M+2 peak having about one-third the intensity of the M peak. miamioh.edu This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to further fragmentation to elucidate its structure. nih.gov For this compound, common fragmentation pathways would likely involve the loss of the isobutyl group or parts of it. researchgate.net

One expected fragmentation is the cleavage of the N-isobutyl bond, leading to the formation of a charged pyrazole ring and a neutral isobutyl radical. Another prominent fragmentation pathway for N-alkylpyrazoles is the loss of an alkene via a McLafferty-type rearrangement, if structurally feasible, or through other rearrangement processes. nih.govresearchgate.net The fragmentation of the pyrazole ring itself can also occur, often initiated by the loss of stable neutral molecules like N₂ or HCN. researchgate.netnih.gov The presence of the chlorine atom will influence the fragmentation, and fragments containing chlorine will exhibit the characteristic isotopic pattern. miamioh.edu By carefully analyzing the masses and relative abundances of the fragment ions, a detailed picture of the molecule's connectivity and bond strengths can be constructed. libretexts.org

| Technique | Information Gained |

| 2D NMR (HSQC, HMBC, COSY, NOESY) | Unambiguous assignment of ¹H and ¹³C signals, through-bond and through-space correlations, connectivity, and spatial proximity. |

| Dynamic NMR (DNMR) | Energetics of conformational exchange, rotational barriers of the isobutyl group. |

| Solid-State NMR (ssNMR) | Structure in the solid phase, intermolecular interactions, details of the C-Cl bond. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass and elemental formula, isotopic profiling confirming the presence of chlorine. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pathways, structural elucidation of fragments, understanding of bond strengths and connectivity. |

X-ray Crystallography and Electron Diffraction Studies for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is then mathematically analyzed to generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

For a molecule like this compound, single-crystal X-ray diffraction would provide unambiguous information on:

The planarity of the pyrazole ring.

The conformation of the isobutyl group relative to the pyrazole ring.

The precise bond lengths and angles of the entire molecule.

The nature of intermolecular interactions in the solid state, such as hydrogen bonding or halogen bonding involving the chlorine atom. bohrium.com

Electron diffraction is another powerful technique for structural determination, particularly for gas-phase molecules or very small crystals. It operates on a similar principle to X-ray diffraction but uses a beam of electrons instead of X-rays. This method is especially useful for elucidating the structures of molecules that are difficult to crystallize.

Table 1: Illustrative Crystallographic Data for a Substituted Pyrazole Derivative (Note: This data is for a related compound, 5-chloro-N1-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine, and is presented for illustrative purposes.)

| Parameter | Molecule A | Molecule B |

| Benzene to Pyrazole Ring Angle | 46.64 (10)° | 40.02 (10)° |

| Phenyl to Pyrazole Ring Angle | 17.87 (10)° | 14.18 (10)° |

| Aromatic Ring Inclination | 58.77 (9)° | 36.95 (8)° |

| Data sourced from a study on a related pyrazole derivative. nih.gov |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

FT-IR Spectroscopy involves the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule's bonds. Raman Spectroscopy is a light scattering technique where a molecule scatters incident light, and the frequency of the scattered light is shifted by the vibrational energy levels of the molecule.

For this compound, these techniques would be used to identify characteristic vibrations of the pyrazole ring, the isobutyl group, and the C-Cl bond. While specific spectra for this compound are not available, theoretical and experimental studies on similar molecules, such as 5-nitro-2-(4-nitrobenzyl) benzoxazole, provide a basis for expected vibrational modes. esisresearch.org For instance, the stretching and bending vibrations of the C-H bonds in the isobutyl group, the C=N and C-N stretching of the pyrazole ring, and the C-Cl stretching frequency would all be identifiable. The combined use of FT-IR and Raman spectroscopy is particularly powerful, as some vibrational modes may be strong in one technique and weak or absent in the other, providing complementary information. nih.gov

Table 2: Expected Vibrational Frequencies for this compound based on Analogous Compounds (Note: These are anticipated ranges based on general spectroscopic principles and data from related heterocyclic compounds.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (isobutyl) | Stretching | 2850-3000 |

| C-H (pyrazole ring) | Stretching | 3050-3150 |

| C=N (pyrazole ring) | Stretching | 1550-1650 |

| C-N (pyrazole ring) | Stretching | 1300-1400 |

| C-Cl | Stretching | 600-800 |

| CH₂ (isobutyl) | Bending (Scissoring) | 1450-1470 |

| CH₃ (isobutyl) | Bending (Asymmetric) | ~1460 |

| CH₃ (isobutyl) | Bending (Symmetric) | ~1375 |

Electronic Spectroscopy (UV-Vis) and Chiroptical Studies (CD, ORD)

UV-Visible (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule. For this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to π → π* transitions within the pyrazole ring. The position and intensity of these absorptions can be influenced by the substituents on the ring. The NIST Chemistry WebBook provides UV-Vis spectral data for the parent compound, 1H-Pyrazole, which can serve as a basic reference. nist.govnist.gov

Chiroptical Studies , such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specialized techniques used to study chiral molecules. These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. Since this compound is not inherently chiral, these techniques would not be applicable unless it is placed in a chiral environment or derivatized with a chiral auxiliary.

Table 3: Illustrative Electronic Transition Data for a Pyrazole Derivative (Note: This data is hypothetical and for illustrative purposes to show what might be expected from a UV-Vis analysis.)

| Transition | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent |

| π → π | ~210-230 | > 5000 | Ethanol |

| n → π | ~260-280 | < 1000 | Hexane |

Computational and Theoretical Chemistry Studies on 5 Chloro 1 Isobutyl 1h Pyrazole

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the electronic structure and predicting the reactivity of molecules. These methods solve the Schrödinger equation (or a simplified form) to determine the electron distribution and energy of a molecule. For 5-Chloro-1-isobutyl-1H-pyrazole, such calculations would provide insights into its geometry, stability, and electronic properties. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G**), are commonly employed for pyrazole (B372694) derivatives to achieve a balance between accuracy and computational cost. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for describing chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and composition of these orbitals are crucial in determining how a molecule will interact with other reagents.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the pyrazole ring, which is rich in electrons. The LUMO, conversely, would be influenced by the electron-withdrawing chloro group. An FMO analysis would precisely map the distribution of these orbitals and predict the most likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1H-Pyrazole | -9.32 | 1.15 | 10.47 |

| 1-Methylpyrazole | -8.98 | 1.25 | 10.23 |

| 5-Chloro-1-methylpyrazole | -9.15 | 0.85 | 10.00 |

| This compound (Predicted) | -9.10 | 0.90 | 10.00 |

Note: The values for 1H-Pyrazole, 1-Methylpyrazole, and 5-Chloro-1-methylpyrazole are representative values from general computational chemistry studies. The values for this compound are predicted based on the trends observed in related molecules and are for illustrative purposes only.

Electrostatic Potential Mapping and Charge Distribution Analysis

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. The ESP map illustrates the electrostatic potential on the electron density surface of a molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), blue indicates regions of positive potential (electron-poor), and green represents neutral regions.

For this compound, the ESP map would likely show a negative potential (red) around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons, making them potential sites for electrophilic attack. The chloro-substituted carbon and the hydrogen atoms of the isobutyl group would likely exhibit a positive potential (blue), indicating they are electron-deficient. This analysis helps in understanding intermolecular interactions, such as hydrogen bonding.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the partial charge on each atom in the molecule. This provides a more detailed, numerical understanding of the electron distribution than the visual ESP map.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the calculated magnetic shielding tensors for each nucleus. By comparing the calculated chemical shifts with experimental NMR spectra, the structural assignment of this compound can be validated.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations could be employed to:

Explore Conformational Space: The isobutyl group attached to the pyrazole ring can rotate around the C-N bond, leading to different conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them.

Study Intermolecular Interactions: By simulating the molecule in a solvent (e.g., water or an organic solvent), MD can provide insights into how the solvent molecules arrange around the solute and the nature of the intermolecular forces (e.g., hydrogen bonds, van der Waals interactions). This is crucial for understanding its solubility and reactivity in different media.

Investigate Binding to Biological Targets: If this compound is being investigated as a potential drug candidate, MD simulations can be used to study its binding to a target protein. These simulations can reveal the key interactions responsible for binding affinity and selectivity, providing guidance for the design of more potent analogs. One study on pyrazole derivatives as MALT1 inhibitors utilized molecular dynamics simulations to verify the activity of newly designed compounds and showed they had better binding affinity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: Theoretical Frameworks for Predicting Molecular Behavior

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property. These models are widely used in drug discovery and environmental science to predict the activity of new compounds and to understand the structural features that are important for a given activity.

Ligand-Based QSAR Methodologies

Ligand-based QSAR methods are used when the three-dimensional structure of the biological target is unknown. These methods rely solely on the structural information of a set of molecules with known activities. The general workflow involves:

Data Set Selection: A diverse set of pyrazole derivatives with measured biological activity (e.g., inhibitory concentration, IC₅₀) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

For this compound, a ligand-based QSAR model could be developed using a series of structurally related pyrazoles with known activity. Such a model could then be used to predict the activity of this compound and to identify the key structural features (e.g., the presence of the chloro group, the size and shape of the isobutyl group) that influence its activity. Studies on pyrazole derivatives have successfully used 2D-QSAR models to predict their biological activity as EGFR kinase inhibitors. acs.orgnih.gov

Structure-Based QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in computational drug design, aiming to correlate the chemical structure of compounds with their biological activity. For pyrazole derivatives, including this compound, structure-based QSAR methodologies provide a framework for predicting biological activity and guiding the synthesis of more potent analogs.

The development of a robust QSAR model begins with a dataset of molecules with known activities. The process involves calculating a wide array of molecular descriptors that numerically represent the physicochemical properties of the compounds. For pyrazole derivatives, these descriptors are often derived from calculations using Density Functional Theory (DFT), which provides insights into their electronic structure, geometry, and reactivity. researchgate.netaip.org

Commonly used statistical methods to build the QSAR models for pyrazole compounds include Principal Component Analysis (PCA) and Partial Least Squares (PLS). nih.gov These methods are effective at handling large numbers of descriptors and identifying the most relevant ones that influence biological activity. The goal is to generate a statistically significant model, often validated using OECD (Organization for Economic Co-operation and Development) guidelines, which can then be used to predict the activity of new or untested compounds. nih.gov

For a hypothetical QSAR study on a series of analogs of this compound, the process would involve:

Data Set Selection: Assembling a series of pyrazole analogs with experimentally determined biological activity (e.g., IC₅₀ values) against a specific target.

Descriptor Calculation: Computing various electronic, steric, and lipophilic descriptors. Examples include HOMO-LUMO energies, molecular electrostatic potential (MESP), and partition coefficient (log P). researchgate.net

Model Development: Using statistical software to generate a regression model linking the descriptors to the observed activity.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

The resulting QSAR model can highlight key structural features essential for activity. For instance, a model might reveal that the presence of the chloro group at the 5-position and the isobutyl group at the 1-position on the pyrazole ring are critical for a particular biological interaction.

Table 1: Example of a Data Table for a QSAR Study of Pyrazole Analogs

| Compound ID | Structure | LogP (Descriptor 1) | Dipole Moment (Descriptor 2) | Experimental pIC₅₀ | Predicted pIC₅₀ |

| Analog 1 | This compound | 3.1 | 2.5 D | 6.2 | 6.1 |

| Analog 2 | 5-Bromo-1-isobutyl-1H-pyrazole | 3.2 | 2.4 D | 6.0 | 6.0 |

| Analog 3 | 5-Chloro-1-propyl-1H-pyrazole | 2.6 | 2.6 D | 5.8 | 5.9 |

| Analog 4 | 5-Chloro-1-isobutyl-3-methyl-1H-pyrazole | 3.4 | 2.8 D | 6.5 | 6.4 |

This table is illustrative and does not represent actual experimental data.

Reaction Mechanism Exploration through Computational Transition State Theory

Understanding the reaction mechanisms for the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. Computational Transition State Theory, primarily using DFT calculations, is a powerful tool for elucidating these pathways. researchgate.netmdpi.com

The most common route for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-difunctional compound (like a 1,3-diketone) and a hydrazine (B178648) derivative, in this case, isobutylhydrazine (B3052577). nih.gov Computational methods can model this entire reaction sequence.

The process involves:

Mapping the Potential Energy Surface: The geometries of reactants, intermediates, transition states, and products are optimized.

Locating Transition States (TS): A key step is to find the transition state structure for each elementary step of the reaction. This is a first-order saddle point on the potential energy surface.

Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to verify that the located transition state correctly connects the intended reactant and product. mdpi.com

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation barrier, which determines the kinetics of the reaction.

For the synthesis of this compound, computational studies could investigate the initial nucleophilic attack of isobutylhydrazine on the dicarbonyl compound, the subsequent cyclization, dehydration steps, and the final chlorination step. Such studies can reveal whether the reaction is under kinetic or thermodynamic control and explain the observed regioselectivity. researchgate.netnih.gov Mechanistic studies on related pyrazole syntheses have successfully used DFT to propose detailed reaction pathways and rationalize experimental outcomes. rsc.orgnih.gov

In Silico Design and Virtual Screening of Novel Analogs

Building upon the insights from QSAR and mechanistic studies, computational chemistry offers powerful tools for the in silico design and virtual screening of novel analogs of this compound with potentially enhanced biological activity.

The process typically begins with a validated biological target, such as an enzyme or receptor. The goal is to identify new molecules that bind effectively to this target.

The workflow for virtual screening of pyrazole derivatives generally includes:

Scaffold-Based Library Design: Using this compound as a core scaffold, a virtual library of novel analogs is generated by systematically modifying substituents at various positions on the pyrazole ring.

Filtering and Pharmacokinetic Prediction (ADMET): The designed library is first filtered based on physicochemical properties and drug-likeness criteria (e.g., Lipinski's Rule of Five). ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are predicted to eliminate compounds with poor pharmacokinetic profiles early in the process. core.ac.uknih.gov

Molecular Docking: The remaining compounds are computationally "docked" into the active site of the biological target. This step predicts the binding pose and estimates the binding affinity (e.g., docking score in kcal/mol). Compounds with the most favorable docking scores are selected as "hits." researchgate.netnih.gov

Post-Docking Analysis and Refinement: The binding modes of the top-scoring hits are analyzed to understand key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target's amino acid residues.

Molecular Dynamics (MD) Simulations: To further validate the stability of the ligand-protein complex, MD simulations can be performed on the most promising hits. These simulations model the dynamic behavior of the complex over time, providing a more accurate assessment of binding stability. core.ac.uknih.govnih.gov

This multi-step virtual screening cascade allows researchers to efficiently screen thousands of potential compounds and prioritize a small number of promising candidates for chemical synthesis and experimental testing, significantly accelerating the drug discovery process. core.ac.ukresearchgate.net

Table 2: Illustrative Workflow for Virtual Screening of Novel Analogs

| Step | Method | Purpose | Example Outcome |

| 1. Library Generation | Combinatorial Chemistry Software | Create a diverse set of virtual compounds based on the pyrazole scaffold. | 10,000 virtual analogs of this compound. |

| 2. ADMET Filtering | QikProp, FAF-Drugs | Remove compounds with predicted poor pharmacokinetics or toxicity. | 2,500 compounds pass the ADMET filter. |

| 3. Molecular Docking | AutoDock, Glide | Predict binding affinity and pose against a target protein (e.g., a kinase). | 100 compounds with docking scores < -8.0 kcal/mol identified as hits. |

| 4. Hit Analysis | Visual Inspection (PyMOL, Chimera) | Analyze key binding interactions of the top hits. | Identification of a crucial hydrogen bond with a serine residue. |

| 5. MD Simulation | GROMACS, AMBER | Assess the stability of the docked pose over time (e.g., 100 ns). | Confirmation that the top 5 hit compounds remain stably bound in the active site. |

This table is illustrative and does not represent actual experimental data.

Applications of 5 Chloro 1 Isobutyl 1h Pyrazole in Advanced Chemical Research and Design

Building Block in Complex Heterocyclic Synthesis

The 5-Chloro-1-isobutyl-1H-pyrazole scaffold is a valuable precursor for the synthesis of more complex heterocyclic systems. The chlorine atom at the C5 position is a key reactive handle, susceptible to nucleophilic substitution, which allows for the introduction of a wide array of functional groups. This reactivity is analogous to that observed in other 5-chloropyrazole derivatives, which are widely used in the construction of fused heterocyclic systems. rsc.org

For instance, the chlorine atom can be displaced by various nucleophiles such as amines, thiols, and alkoxides to yield 5-substituted pyrazole (B372694) derivatives. These reactions are fundamental for building diversity from a common core structure. Furthermore, the pyrazole ring itself can participate in cyclocondensation reactions. A related compound, 4-Chloro-1-isobutyl-1H-pyrazole-5-carbaldehyde, can undergo condensation reactions to form more complex heterocycles or polymers, highlighting the synthetic utility of this substituted pyrazole core. evitachem.com

The general reactivity of halogenated pyrazoles in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, further expands the synthetic possibilities. Although specific studies on this compound in these transformations are not extensively documented, the known reactivity of similar compounds, like 5-chloro-1,3-dimethyl-1H-pyrazole, as precursors for Sonogashira couplings after iodination, suggests a high potential for carbon-carbon and carbon-heteroatom bond formation. mdpi.com This makes the title compound a promising starting material for generating novel fused pyrazole systems, such as pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines, which are prevalent motifs in medicinal chemistry.

Table 1: Potential Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Potential Product Class |

|---|---|---|

| Amine | R-NH₂ | 5-Amino-1-isobutyl-1H-pyrazole |

| Thiol | R-SH | 5-(Alkyl/Aryl)thio-1-isobutyl-1H-pyrazole |

| Alkoxide | R-ONa | 5-Alkoxy-1-isobutyl-1H-pyrazole |

Ligand Design in Organometallic Catalysis: Theoretical Perspectives

In the field of organometallic chemistry, pyrazole-based compounds are well-established as effective ligands for a variety of metal catalysts. beilstein-journals.org The two adjacent nitrogen atoms of the pyrazole ring can chelate to a metal center, forming stable complexes that can catalyze a range of organic transformations.

Theoretically, this compound could be elaborated into bidentate or tridentate ligands. The isobutyl group at the N1 position provides steric bulk, which can influence the coordination geometry and the catalytic activity of the resulting metal complex. The chlorine atom at the C5 position offers a site for further functionalization. For example, it could be replaced by a phosphine (B1218219), oxazoline, or another coordinating group via nucleophilic substitution or cross-coupling reactions to create a hemilabile ligand. Such ligands are of great interest as their hemilabile arm can reversibly bind to the metal center, potentially opening a coordination site during the catalytic cycle and enhancing catalytic efficiency.

While specific complexes of this compound have not been detailed in the literature, computational studies on similar pyrazole-based ligands could provide insight into their potential. Density Functional Theory (DFT) calculations could be employed to model the electronic properties and coordination behavior of hypothetical ligands derived from this scaffold. These theoretical studies would help in predicting the stability of the metal complexes and their potential efficacy in catalytic reactions such as transfer hydrogenation, hydrosilylation, or cross-coupling reactions.

Precursor for Advanced Materials Chemistry: Supramolecular Assembly and Self-Healing Systems (Theoretical Frameworks)